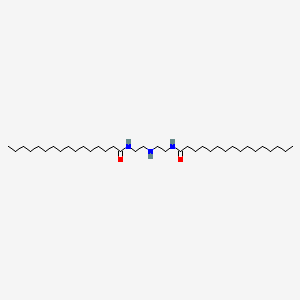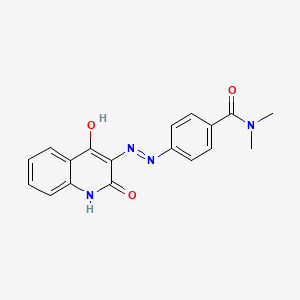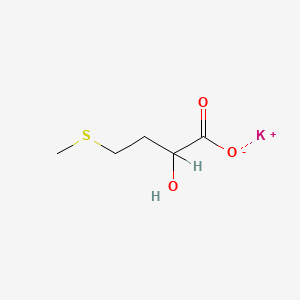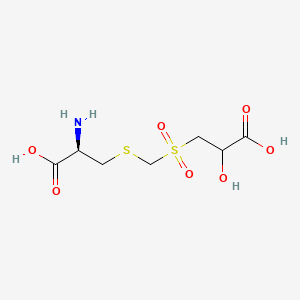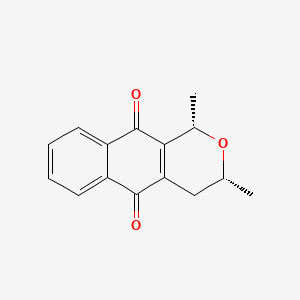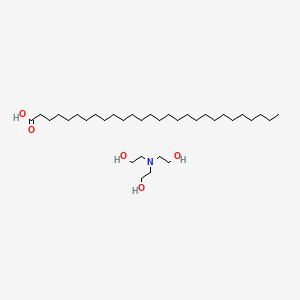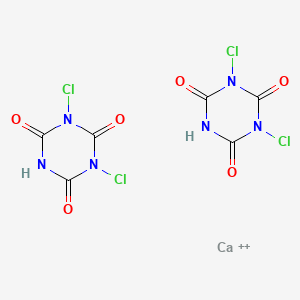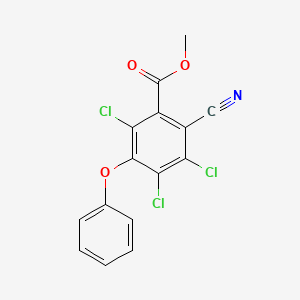
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is an organic compound that features a complex structure with an indene core, an iodo substituent, and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo substituent is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Methylaniline Group: The final step involves the coupling of the methylaniline group to the indene core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl sulfoxide
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl ether
Uniqueness
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodo group or have different substituents.
Properties
CAS No. |
28164-42-3 |
|---|---|
Molecular Formula |
C17H14IN |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
4-[(E)-inden-1-ylidenemethyl]-2-iodo-N-methylaniline |
InChI |
InChI=1S/C17H14IN/c1-19-17-9-6-12(11-16(17)18)10-14-8-7-13-4-2-3-5-15(13)14/h2-11,19H,1H3/b14-10+ |
InChI Key |
UZLGNKBARLETHY-GXDHUFHOSA-N |
Isomeric SMILES |
CNC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)I |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


